REACTION_CXSMILES
|
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[C:7]1(=[O:17])[NH:11][C:10](=[O:12])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12.C([O-])([O-])=O.[Na+].[Na+]>CO>[O:6]=[C:1]1[CH2:5][CH2:4][CH:3]([N:11]2[C:7](=[O:17])[C:8]3[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:10]2=[O:12])[CH2:2]1 |f:2.3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 18 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir vigorously with a mechanical stirrer
|
Type
|
WAIT
|
Details
|
After approximately 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
a thick white precipitate will form
|
Type
|
STIRRING
|
Details
|
Stir at room temperature for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
Collect the white solid
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
WASH
|
Details
|
rinse with methanol
|
Type
|
STIRRING
|
Details
|
stir for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Collect the solid
|
Type
|
CUSTOM
|
Details
|
dry in a vacuum oven at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(CC1)N1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70889.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |